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Compound of Interest

Compound Name: Gomisin U

Cat. No.: B2450082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial literature searches for "Gomisin U" did not yield specific research findings.

Consequently, this guide focuses on other well-documented Gomisin lignans, primarily Gomisin

J, isolated from Schisandra chinensis, and compares its anti-cancer properties to the

established chemotherapeutic agent, Doxorubicin, with a focus on breast cancer cell lines. This

information is intended for research and informational purposes only and does not constitute

medical advice.

Comparative Analysis of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for

Gomisin J and Doxorubicin against two common breast cancer cell lines: MDA-MB-231 (triple-

negative) and MCF-7 (estrogen receptor-positive). It is important to note that these values are

compiled from different studies and direct comparative experiments under identical conditions

were not available in the reviewed literature. Experimental conditions such as cell density,

passage number, and assay duration can influence IC50 values.
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Compound Cell Line
IC50 Value
(µM)

IC50 Value
(µg/mL)

Citation

Gomisin J MDA-MB-231 -

<10 µg/mL

(suppressed

proliferation)

[1]

-

>30 µg/mL

(decreased

viability)

[1]

Gomisin M2 MDA-MB-231 60 - [2]

Gomisin G MDA-MB-231
~5-10 (significant

growth reduction)
- [3][4]

Doxorubicin MDA-MB-231 0.39 - 8.306 0.21 - 4.54 [5][6][7]

Gomisin J MCF-7 -

<10 µg/mL

(suppressed

proliferation)

[1]

-

>30 µg/mL

(decreased

viability)

[1]

Doxorubicin MCF-7 4 - 9.908 2.19 - 5.42 [6][7]

Signaling Pathways and Mechanisms of Action
Gomisin J
Gomisin J, a lignan from Schisandra chinensis, has demonstrated anti-cancer activity through

multiple mechanisms. In breast cancer cells, it has been shown to suppress proliferation at

lower concentrations and induce cell death at higher concentrations.[1] Notably, Gomisin J can

induce both apoptosis (programmed cell death) and necroptosis (a programmed form of

necrosis), which may be particularly effective against apoptosis-resistant cancer cells.[1][8][9]
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Gomisin J Anti-Cancer Mechanisms

Doxorubicin
Doxorubicin is a well-established anthracycline antibiotic used in chemotherapy. Its primary

mechanism of action involves the intercalation of DNA, which disrupts topoisomerase-II-

mediated DNA repair and generates free radicals.[5] This leads to DNA damage, cell cycle

arrest, and ultimately, apoptosis.[5][10]
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Doxorubicin's primary mechanism of action.

Experimental Protocols
The following are generalized protocols for key experiments cited in the referenced literature for

assessing cell viability and apoptosis. For independent replication, it is crucial to consult the

specific materials and methods section of the cited papers.
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MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.

Seed cells in a 96-well plate

Treat cells with varying concentrations of test compound

Incubate for a specified period (e.g., 48-72 hours)

Add MTT reagent to each well

Incubate for 3-4 hours to allow formazan formation

Add solubilization solution (e.g., DMSO)

Measure absorbance at ~570 nm

Calculate IC50 values

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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